![molecular formula C15H14 B075713 [(1S,2S)-2-phenylcyclopropyl]benzene CAS No. 1138-47-2](/img/structure/B75713.png)
[(1S,2S)-2-phenylcyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-phenylcyclopropyl]benzene is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Cyclopropanation of Styrene Derivatives: : One common method involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, yielding the desired cyclopropylbenzene derivative.
-
Grignard Reaction: : Another approach involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by a Friedel-Crafts alkylation to introduce the second phenyl group.
Industrial Production Methods
Industrial production of [(1S,2S)-2-phenylcyclopropyl]benzene may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : [(1S,2S)-2-phenylcyclopropyl]benzene can undergo oxidation reactions to form cyclopropyl ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of cyclopropyl alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the introduction of various functional groups such as nitro, halogen, or alkyl groups. Reagents like nitric acid, halogens, and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination, alkyl halides for alkylation.
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols, cyclopropyl alkanes.
Substitution: Nitro-substituted, halogen-substituted, and alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
[(1S,2S)-2-phenylcyclopropyl]benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its rigid and well-defined structure.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which [(1S,2S)-2-phenylcyclopropyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid cyclopropane ring can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylbenzene: Lacks the additional phenyl group, resulting in different chemical and physical properties.
Diphenylcyclopropane: Similar structure but with different stereochemistry, leading to variations in reactivity and applications.
Uniqueness
[(1S,2S)-2-phenylcyclopropyl]benzene is unique due to its specific stereochemistry and the presence of two phenyl groups. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
1138-47-2 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1R,2R)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
Clave InChI |
ZSIYTDQNAOYUNE-GJZGRUSLSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
| 29881-14-9 1138-47-2 |
|
Sinónimos |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


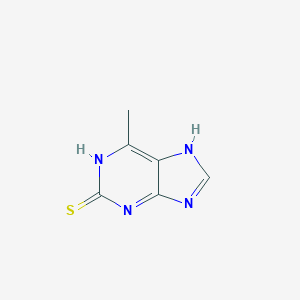
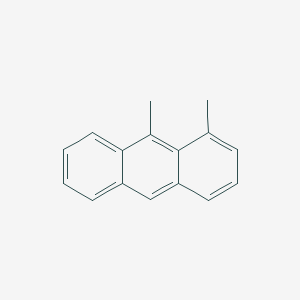
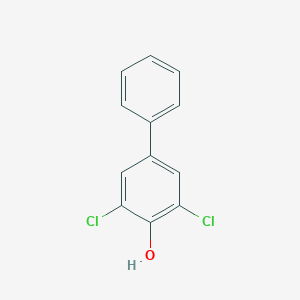
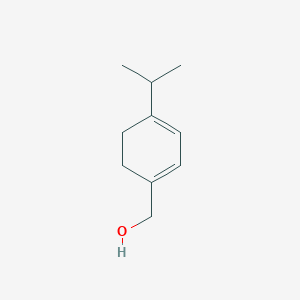
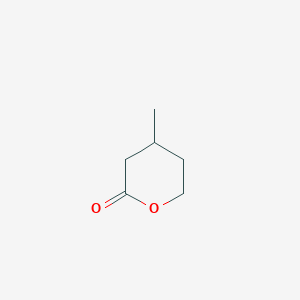
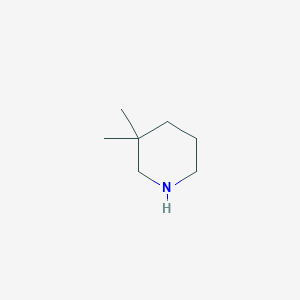
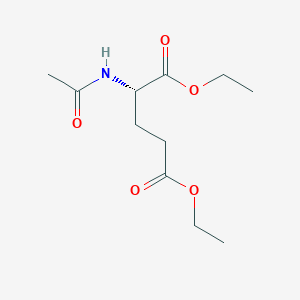
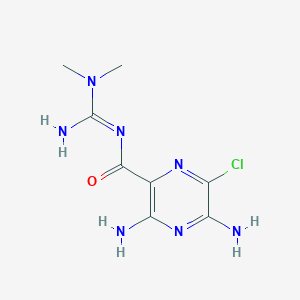
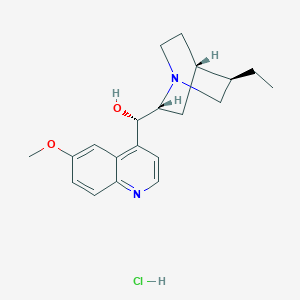
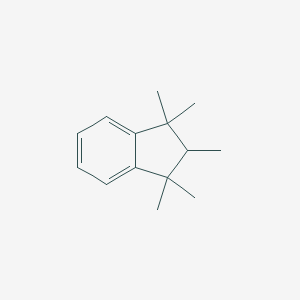
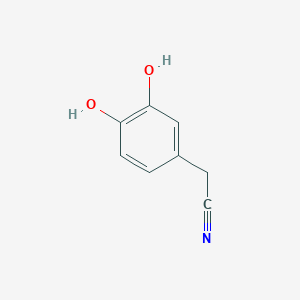
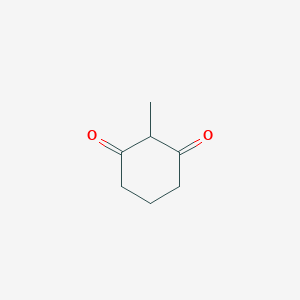
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
